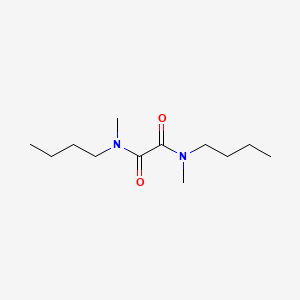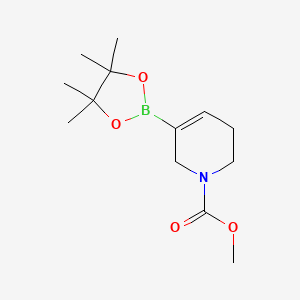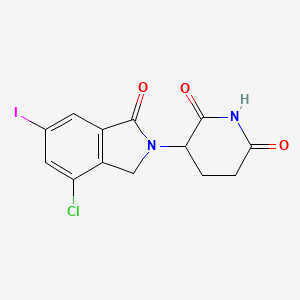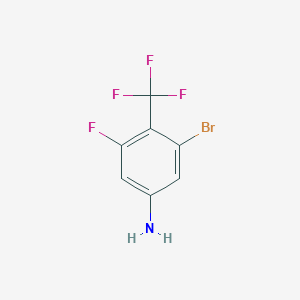![molecular formula C13H20O4 B13912675 Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13912675.png)
Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is an organic compound with the molecular formula C11H18O4. It is a colorless to yellow liquid that is used in various chemical syntheses and industrial applications. This compound is known for its unique spiro structure, which consists of a dioxaspirodecane ring system fused with a carboxylate ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate can be synthesized through the reaction of 1,4-dioxaspiro[4.5]decane with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere at room temperature. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, where they undergo the necessary chemical reactions under controlled conditions. The product is then separated and purified using techniques such as distillation, extraction, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the vinyl group under mild conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including its potential as an analgesic and anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of various biological processes, including enzyme inhibition and receptor binding. Its unique spiro structure allows it to fit into specific binding sites, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate can be compared with other similar compounds, such as:
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Lacks the vinyl group, resulting in different reactivity and applications.
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate: Contains a methyl group instead of a vinyl group, leading to different chemical properties.
The uniqueness of this compound lies in its vinyl group, which provides additional reactivity and versatility in chemical syntheses and applications.
Propriétés
IUPAC Name |
ethyl 8-ethenyl-1,4-dioxaspiro[4.5]decane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-3-12(11(14)15-4-2)5-7-13(8-6-12)16-9-10-17-13/h3H,1,4-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOIWMQHCXPXNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2(CC1)OCCO2)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4',5-Difluoro-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13912606.png)
![tert-butyl N-[(3S)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B13912612.png)


![(6S)-4-azaspiro[2.5]octan-6-amine;dihydrochloride](/img/structure/B13912637.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-fluoro-, ethyl ester](/img/structure/B13912645.png)


![Benzyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate](/img/structure/B13912655.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine;dihydrochloride](/img/structure/B13912659.png)
![6-[2-[3-[1-(5-Carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B13912665.png)
![N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13912678.png)
![{2-[2-Chloro-5-(methylamino)pyridin-4-yl]phenyl}methanol](/img/structure/B13912680.png)
